molecular formula C15H8Cl2FNO3S B2838054 3-[(3,5-dichlorophenyl)sulfonyl]-7-fluoroquinolin-4(1H)-one CAS No. 1031955-94-8

3-[(3,5-dichlorophenyl)sulfonyl]-7-fluoroquinolin-4(1H)-one

Cat. No.: B2838054
CAS No.: 1031955-94-8
M. Wt: 372.19
InChI Key: GOJRVSDUUATBET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3,5-dichlorophenyl)sulfonyl]-7-fluoroquinolin-4(1H)-one is a synthetic organic compound that belongs to the class of quinolone derivatives This compound is characterized by the presence of a sulfonyl group attached to a dichlorophenyl ring, a fluorine atom at the 7th position, and a quinolin-4(1H)-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,5-dichlorophenyl)sulfonyl]-7-fluoroquinolin-4(1H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.

    Introduction of the sulfonyl group: The quinoline derivative is then subjected to sulfonylation using a sulfonyl chloride reagent, such as 3,5-dichlorobenzenesulfonyl chloride, in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(3,5-dichlorophenyl)sulfonyl]-7-fluoroquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the sulfonyl group or to reduce the quinoline ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions ortho and para to the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

3-[(3,5-dichlorophenyl)sulfonyl]-7-fluoroquinolin-4(1H)-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand the interaction of quinoline derivatives with enzymes and receptors.

Mechanism of Action

The mechanism of action of 3-[(3,5-dichlorophenyl)sulfonyl]-7-fluoroquinolin-4(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group and fluorine atom enhance its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or by interacting with allosteric sites, thereby modulating the enzyme’s function.

Comparison with Similar Compounds

Similar Compounds

    3-[(3,5-dichlorophenyl)sulfonyl]-quinolin-4(1H)-one: Lacks the fluorine atom at the 7th position.

    7-fluoroquinolin-4(1H)-one: Lacks the sulfonyl group and the dichlorophenyl ring.

    3-[(3,5-dichlorophenyl)sulfonyl]-7-chloroquinolin-4(1H)-one: Has a chlorine atom instead of a fluorine atom at the 7th position.

Uniqueness

3-[(3,5-dichlorophenyl)sulfonyl]-7-fluoroquinolin-4(1H)-one is unique due to the combination of the sulfonyl group, dichlorophenyl ring, and fluorine atom, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(3,5-dichlorophenyl)sulfonyl-7-fluoro-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2FNO3S/c16-8-3-9(17)5-11(4-8)23(21,22)14-7-19-13-6-10(18)1-2-12(13)15(14)20/h1-7H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJRVSDUUATBET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC=C(C2=O)S(=O)(=O)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.